![molecular formula C20H22FN3O3S B2580344 N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851719-21-6](/img/structure/B2580344.png)
N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C20H22FN3O3S and its molecular weight is 403.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Studies on quinoxaline derivatives, which share structural similarities with the target compound, have explored interactions with methyl acetate in aqueous solutions. These interactions were examined using volumetric and acoustic properties across different temperatures and concentrations. Such research can provide valuable insights into the solute-solvent interactions which are critical in drug formulation and delivery systems (Raphael, Bahadur, & Ebenso, 2015).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been synthesized and tested for antiproliferative activities against cancer cell lines, demonstrating cell-selective effects and potential as anticancer agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014). This suggests that related compounds, including the target molecule, may have applications in developing new cancer therapies.
HMG-CoA Reductase Inhibitors
Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This research could be relevant to the development of new cholesterol-lowering drugs (Watanabe et al., 1997).
COX-2 Inhibitors
Research on 1,5-diarylpyrazole compounds with methanesulfonamide groups has highlighted their potential as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. This work contributes to the search for new anti-inflammatory drugs (Singh et al., 2004).
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis using cyclic N-acyl-iminium and allylic alkylation of fluorobis(phenylsulfonyl)methane demonstrates advanced methodologies for creating compounds with potential pharmaceutical applications, showcasing the role of sulfone and fluorine in medicinal chemistry (Bhosale et al., 2022; Liu et al., 2009).
properties
IUPAC Name |
N-[3-[3-(3-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(15-7-4-8-16(21)10-15)12-18(22-24)14-6-5-9-17(11-14)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKVCRIXLNIUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

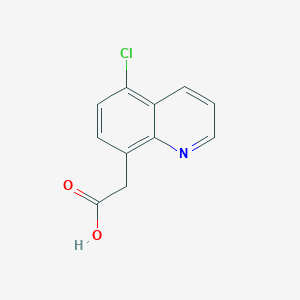
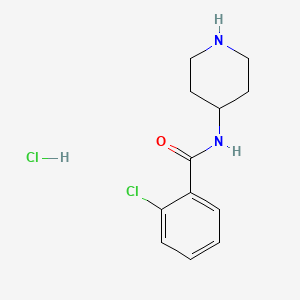
![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2580270.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2580272.png)
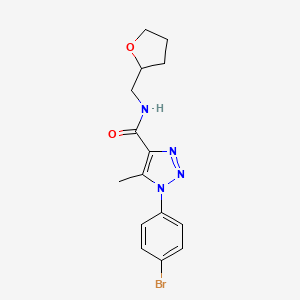
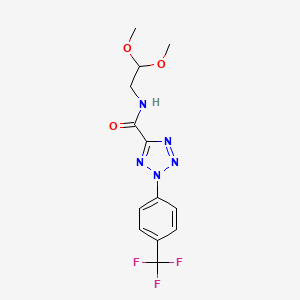
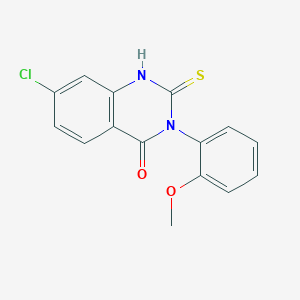
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2580278.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2580279.png)
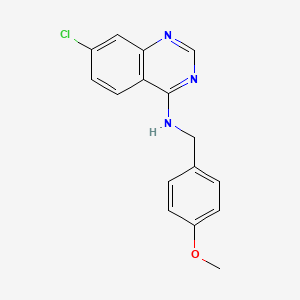
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B2580282.png)
![N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)